molecular formula C13H14N2O B13928656 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- CAS No. 53970-67-5

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy-

Cat. No.: B13928656
CAS No.: 53970-67-5
M. Wt: 214.26 g/mol
InChI Key: JBZLIWVDIDZFCY-UHFFFAOYSA-N
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Description

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a cyclopenta ring fused to a quinoline core, with amino and methoxy functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- typically involves a multi-step process. One common synthetic route includes the condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . The reaction conditions often require specific solvents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

    Substitution: The amino and methoxy groups in the compound make it susceptible to nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in its potential therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- can be compared with other similar compounds such as:

The uniqueness of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

53970-67-5

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C13H14N2O/c1-16-8-5-6-12-10(7-8)13(14)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H2,14,15)

InChI Key

JBZLIWVDIDZFCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCC3=C2N

Origin of Product

United States

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